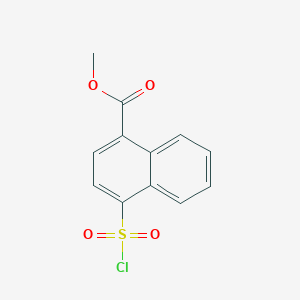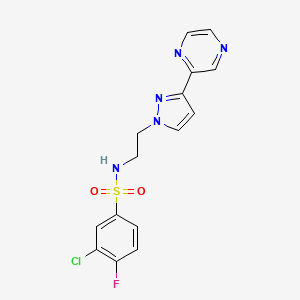
3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ‘3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide’ is a versatile material used in diverse scientific research due to its unique properties and reactivity1. Its applications range from drug development to catalysis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources.Scientific Research Applications
Antidiabetic Agents
Research has focused on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, including compounds related to 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, as potential antidiabetic agents. These compounds have shown significant antidiabetic activity in preliminary biological screenings. The study provides insights into the structure-activity relationship (SAR) and drug-relevant properties calculations, endorsing these compounds as potential leads for future drug discovery in the antidiabetic domain (Faidallah et al., 2016).
Antitumor and Antimicrobial Activities
Another research avenue explores the synthesis of new benzenesulfonamides with substituted phenyl and pyrazole moieties, tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These compounds have shown promising results in preliminary screenings, indicating their potential for further anti-tumor activity studies and as strong inhibitors of human cytosolic isoforms (Gul et al., 2016).
Metal Ion Sensing
The compound and its derivatives have been used in the development of novel sensors for metal ions, specifically mercury (Hg^2+). A pyrazoline-based derivative demonstrated selective and significant decrease in fluorescence intensity in the presence of Hg^2+, indicating its potential as a fluorometric "turn-off" sensor for detecting Hg^2+ in various applications (Bozkurt & Gul, 2018).
COX-2 Inhibitors
Compounds incorporating the 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide scaffold have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. This research provides valuable insights into the molecular design of new COX-2 inhibitors, highlighting the importance of fluorine substitution for achieving selectivity and potency in vitro (Pal et al., 2003).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found.
Future Directions
The future directions for the research and application of this compound are not detailed in the available sources.
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2S/c16-12-9-11(1-2-13(12)17)25(23,24)20-6-8-22-7-3-14(21-22)15-10-18-4-5-19-15/h1-5,7,9-10,20H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZJXHTXQCUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

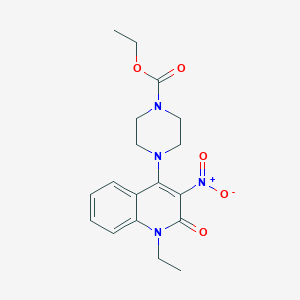
![1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2590699.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-](/img/structure/B2590701.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)
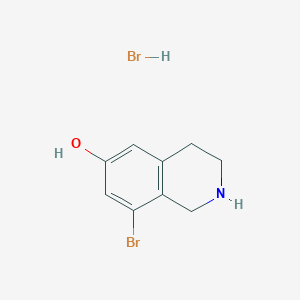

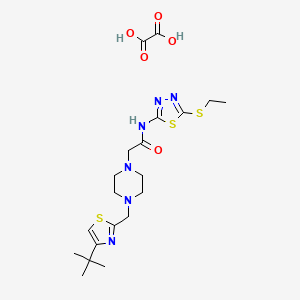
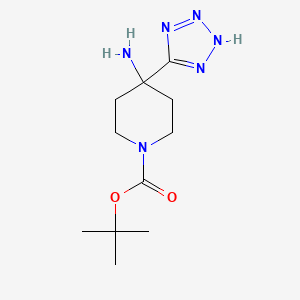
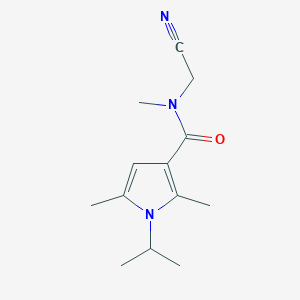
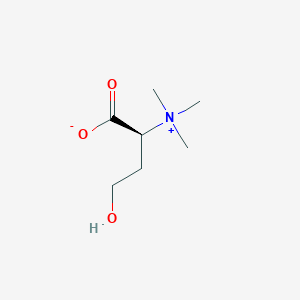
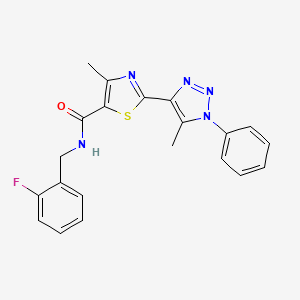
![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)
